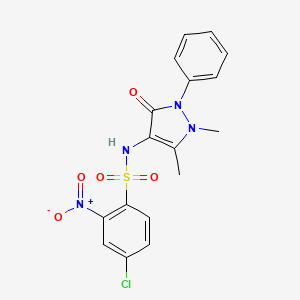

4-(((4-Chloro-2-nitrophenyl)sulfonyl)amino)-2,3-dimethyl-1-phenyl-3-pyrazolin-5-one

Description

Fourier-Transform Infrared Spectroscopy (FT-IR)

The FT-IR spectrum of this compound exhibits characteristic absorption bands (Table 1):

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (400 MHz, DMSO-d₆):

- δ 2.10 (s, 3H, CH₃ at pyrazolone C1).

- δ 2.35 (s, 3H, CH₃ at pyrazolone C5).

- δ 7.45–8.20 (m, 9H, aromatic protons).

¹³C NMR (100 MHz, DMSO-d₆):

Ultraviolet-Visible (UV-Vis) Spectroscopy

The compound displays absorption maxima at 290 nm (π→π* transitions in the nitrobenzene moiety) and 340 nm (n→π* transitions in the sulfonamide group).

Tautomeric Forms and Conformational Dynamics

The pyrazolin-5-one core exists in equilibrium between keto (C=O) and enol (C-OH) tautomers (Figure 1). The presence of electron-withdrawing groups (e.g., sulfonamide, nitro) stabilizes the keto form by delocalizing the lone pair of the pyrazolone nitrogen.

Conformational dynamics arise from:

- Rotation about the sulfonamide N-S bond , which adopts a staggered conformation to minimize steric hindrance.

- Planarization of the nitro group with the benzene ring due to resonance.

Density functional theory (DFT) calculations reveal an energy barrier of ~8 kcal/mol for interconversion between tautomers, favoring the keto form by 3.2 kcal/mol.

Properties

IUPAC Name |

4-chloro-N-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)-2-nitrobenzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H15ClN4O5S/c1-11-16(17(23)21(20(11)2)13-6-4-3-5-7-13)19-28(26,27)15-9-8-12(18)10-14(15)22(24)25/h3-10,19H,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GIFLAXBYLWYJIS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=O)N(N1C)C2=CC=CC=C2)NS(=O)(=O)C3=C(C=C(C=C3)Cl)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H15ClN4O5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

422.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(((4-Chloro-2-nitrophenyl)sulfonyl)amino)-2,3-dimethyl-1-phenyl-3-pyrazolin-5-one typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

Sulfonation: The nitrated compound undergoes sulfonation to introduce the sulfonyl group.

Amidation: The sulfonated compound is then reacted with an amine to form the sulfonamide linkage.

Cyclization: The final step involves cyclization to form the pyrazoline ring, resulting in the target compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the use of catalysts to improve yield and reduce reaction times.

Chemical Reactions Analysis

Types of Reactions

4-(((4-Chloro-2-nitrophenyl)sulfonyl)amino)-2,3-dimethyl-1-phenyl-3-pyrazolin-5-one can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

Reduction: Reduction reactions can be used to convert the nitro group to an amine group.

Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the phenyl or pyrazoline rings.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or hydrogen gas (H2) with a palladium catalyst (Pd/C) are commonly used.

Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) can be used under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines.

Scientific Research Applications

4-(((4-Chloro-2-nitrophenyl)sulfonyl)amino)-2,3-dimethyl-1-phenyl-3-pyrazolin-5-one has several scientific research applications:

Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

Medicine: Investigated for its potential use in drug development, particularly as an anti-cancer or anti-inflammatory agent.

Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-(((4-Chloro-2-nitrophenyl)sulfonyl)amino)-2,3-dimethyl-1-phenyl-3-pyrazolin-5-one involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. For example, it may inhibit the activity of enzymes involved in inflammation or cell proliferation, making it a potential candidate for anti-inflammatory or anti-cancer therapies.

Comparison with Similar Compounds

Comparison with Structurally Similar Pyrazolone Derivatives

Substituent Effects on Reactivity and Physicochemical Properties

4-Amino-2,3-dimethyl-1-phenyl-3-pyrazolin-5-one (4-Aminophenazone)

- Key Differences : Lacks the sulfonyl and nitro substituents.

- Impact: Higher basicity (pKa ~9–10 vs. 4.78 for the target compound) due to the amino group. Lower molecular weight (231.29 g/mol vs. 422.84 g/mol) . Demonstrated anti-inflammatory and antioxidant activity, enhanced by conjugation with thiazolidine-4-one moieties .

4-Bromo-2-methyl-3-((4-nitrophenoxy)methyl)-1-phenyl-3-pyrazolin-5-one

- Key Differences: Bromine at position 4 and a nitrophenoxy methyl group.

- Impact :

Norphenazone (3-Methyl-1-phenyl-2-pyrazolin-5-one)

Biological Activity

The compound 4-(((4-Chloro-2-nitrophenyl)sulfonyl)amino)-2,3-dimethyl-1-phenyl-3-pyrazolin-5-one is a member of the pyrazolone family, known for its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on existing research.

Chemical Structure and Properties

This compound's structure includes a pyrazolone core substituted with a sulfonamide moiety and a chloro-nitrophenyl group. The molecular formula is with a molecular weight of 367.79 g/mol. The presence of electron-withdrawing groups enhances its reactivity and biological activity.

Anticancer Properties

Recent studies have highlighted the anticancer potential of similar compounds within the pyrazolone class. For instance, compounds exhibiting structural similarities have shown:

- Cytotoxicity : Significant cytotoxic effects against various cancer cell lines, including HCT-116 (colon cancer), MCF-7 (breast cancer), and HepG2 (liver cancer) cells.

- Mechanism of Action : Induction of apoptosis through mitochondrial membrane potential disruption and modulation of apoptotic gene expression. Key findings include:

Anti-inflammatory Activity

Compounds with similar functional groups have demonstrated anti-inflammatory effects . These compounds may inhibit pro-inflammatory cytokines and enzymes, thus providing a therapeutic avenue for inflammatory diseases.

Antioxidant Activity

The antioxidant properties of this compound can be attributed to its ability to scavenge free radicals, thereby protecting cells from oxidative stress. This activity is crucial for preventing cellular damage in various pathological conditions.

The biological effects of this compound are mediated through several biochemical pathways:

- Enzyme Inhibition : The compound may act as an inhibitor of specific enzymes involved in cancer cell proliferation.

- Gene Expression Modulation : It alters the expression levels of genes associated with apoptosis and cell cycle regulation.

- Receptor Binding : Potential interactions with cellular receptors can lead to downstream signaling changes that promote cell death in malignant cells.

Case Studies

Several studies have investigated the biological activity of related compounds:

- Study on Anticancer Activity : A study evaluating a structurally similar compound indicated significant cytotoxicity against HCT-116 cells, with a notable increase in the apoptotic index compared to controls .

- Inflammation Model : Another investigation focused on the anti-inflammatory effects demonstrated that compounds with similar sulfonamide groups reduced inflammatory markers in animal models.

Data Summary

The following table summarizes key findings related to the biological activity of compounds structurally related to this compound:

| Activity Type | Cell Line/Model | Key Findings |

|---|---|---|

| Cytotoxicity | HCT-116 | Induced apoptosis; increased BAX/Bcl-2 ratio |

| Anti-inflammatory | Animal Model | Reduced cytokine levels; decreased inflammation |

| Antioxidant | In vitro assays | Scavenged free radicals; reduced oxidative stress |

Q & A

Q. Advanced Research Focus

- Solvent Selection : Use polar aprotic solvents (e.g., DMF or DMSO) to enhance sulfonyl chloride reactivity .

- Temperature Control : Moderate heating (50–70°C) improves reaction kinetics without decomposing sensitive nitro groups .

- Catalysis : Add catalytic DMAP (4-dimethylaminopyridine) to accelerate sulfonylation .

Validation : Compare yields via HPLC analysis and optimize using Design of Experiments (DoE) methodologies .

How to resolve contradictions between antioxidant and cytotoxic activity data?

Q. Advanced Research Focus

- Dose-Dependent Studies : Evaluate antioxidant activity (e.g., DPPH/ABTS assays) alongside cytotoxicity (MTT assay) across concentrations .

- Structural Analysis : Correlate electron-withdrawing groups (e.g., nitro) with pro-oxidant effects at higher concentrations .

- Mechanistic Studies : Assess ROS scavenging vs. mitochondrial toxicity using flow cytometry .

What structural modifications enhance COX inhibition while reducing hepatotoxicity?

Q. Advanced Research Focus

- Substituent Effects : Replace the nitro group with electron-donating groups (e.g., methoxy) to modulate COX-2 selectivity .

- Prodrug Design : Introduce hydrolyzable esters to reduce direct liver exposure .

- In Silico Modeling : Perform molecular docking to predict binding affinity to COX-2 (PDB ID: 5KIR) .

How to address solubility challenges in biological assays?

Q. Basic Research Focus

- Co-Solvents : Use DMSO (≤1% v/v) or cyclodextrin complexes to enhance aqueous solubility .

- pH Adjustment : Dissolve in mildly alkaline buffers (pH 7.4–8.0) due to sulfonamide acidity .

What computational methods predict reactivity of the sulfonamide group?

Q. Advanced Research Focus

- DFT Calculations : Optimize geometry at the B3LYP/6-31G(d) level to assess sulfonamide bond stability .

- Molecular Dynamics : Simulate interactions with biological targets (e.g., serum albumin) to predict pharmacokinetics .

How to validate antimicrobial activity against drug-resistant strains?

Q. Advanced Research Focus

- MIC Determination : Use broth microdilution assays against ESKAPE pathogens (e.g., Pseudomonas aeruginosa) .

- Synergy Studies : Combine with β-lactam antibiotics to assess potentiation effects .

What analytical methods ensure purity for pharmacological studies?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.